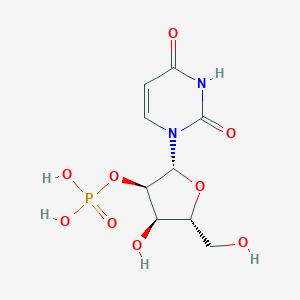

Uridine 2'-phosphate

Vue d'ensemble

Description

Uridine 2’-phosphate is a pyrimidine ribonucleoside 2’-monophosphate with uracil as the nucleobase . It is a derivative of uridine, which is one of the five standard nucleosides that make up nucleic acids. Uridine 2’-phosphate plays a crucial role in various biological processes, including nucleotide biosynthesis and cellular metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Uridine 2’-phosphate can be synthesized through enzymatic phosphorylation of uridine using specific enzymes such as uridine-cytidine kinase and acetate kinase . This method involves the use of calcium-based dual-enzyme nanoflowers to optimize the catalytic performance of the enzymes.

Industrial Production Methods: In industrial settings, uridine 2’-phosphate is often produced by reacting uridine monophosphate or uridine diphosphate with pyrophosphoric acid active compounds in the presence of metal ion catalysts such as calcium, manganese, or magnesium . This method allows for high-yield production of high-purity uridine 2’-phosphate.

Analyse Des Réactions Chimiques

Enzymatic Formation from Cyclic Phosphate

Uridine 2'-phosphate is primarily generated via the enzymatic hydrolysis of uridine 2',3'-cyclic phosphate (cUMP) by 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase). This reaction selectively cleaves the 3'-phosphoester bond, yielding U2'p as the sole product . CNPase’s substrate specificity ensures that RNA internucleotide linkages remain unaffected, distinguishing it from other ribonucleases like RNase A .

Chemical Cyclization with Diethyl Pyrocarbonate

This compound undergoes cyclization to form uridine 2',3'-cyclic phosphate (cUMP) in the presence of diethyl pyrocarbonate (DEPC). This reaction proceeds in high yields under mild conditions, as confirmed by UV spectrophotometry, chromatography, and enzymatic digestion .

Key Observations:

-

Reagents: DEPC facilitates cyclization by activating the phosphate group.

-

Products: cUMP is formed alongside trace amounts of uridine 3'-phosphate due to equilibrium dynamics .

-

Mechanism: DEPC likely acts as a dehydrating agent, promoting intramolecular nucleophilic attack by the 3'-OH on the 2'-phosphate .

Hydrolytic Stability and Reactivity

This compound exhibits pH-dependent stability:

Enzymatic Interactions and Inhibition

This compound acts as a competitive inhibitor of bovine seminal ribonuclease (BS-RNase), a therapeutic enzyme with antitumor activity. Binding studies reveal:

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Inhibition Constant (Kᵢ) | 22 µM (C3'p) | U2'p binds less tightly than cytidine 3'-phosphate. | |

| Binding Site | Active site | Mimics the transition state of RNA substrates. |

Role in Metabolic Pathways

While not directly a substrate in central carbon metabolism, this compound is implicated in nucleotide salvage pathways. For example:

-

Phosphorylation: U2'p can be converted to uridine diphosphate (UDP) via sequential kinase reactions, though this is less common than the 5'-phosphate pathway .

-

Catabolism: Hydrolysis by non-specific phosphatases yields uridine, which enters pyrimidine degradation or salvage .

Comparative Reactivity with Analogues

The 2'-phosphate group confers distinct reactivity compared to 3'- or 5'-isomers:

Applications De Recherche Scientifique

Biochemical Role and Metabolism

Uridine 2'-phosphate is involved in the metabolism of nucleotides and serves as a precursor for the synthesis of RNA. It is integral to the biosynthesis of uridine diphosphate (UDP)-sugars, which are essential for glycosylation reactions in cells. U2P is also linked to the synthesis of UDP-glucuronic acid, a critical component in detoxification processes and carbohydrate metabolism .

RNA Synthesis

U2P is utilized as a building block in RNA synthesis. Its derivatives are employed in the production of mRNA for vaccines and therapeutics. For instance, pseudouridine-modified mRNA vaccines have shown enhanced stability and reduced immunogenicity compared to unmodified mRNA, highlighting the importance of uridine derivatives in modern vaccine technology .

Enzyme Inhibition Studies

Research has demonstrated that U2P can serve as a scaffold for developing enzyme inhibitors. The structure-activity relationship (SAR) studies of uridine-based compounds have led to the identification of potent inhibitors against various targets, including bacterial enzymes involved in cell wall biosynthesis . The development of muraymycin-based inhibitors illustrates the potential of U2P derivatives in antibiotic discovery.

Antiviral Agents

Uridine derivatives have been explored for their antiviral properties. U2P and its analogs exhibit activity against several viruses by inhibiting viral replication processes. The synthesis of uridine triphosphate (UTP) from U2P has been linked to antiviral mechanisms, making it a valuable compound in antiviral drug development .

Cancer Therapy

Recent studies have indicated that uridine derivatives may play a role in cancer therapy by modulating metabolic pathways associated with tumor growth. The ability to influence nucleotide metabolism suggests that U2P could be targeted to enhance therapeutic efficacy in cancer treatments .

Case Studies and Research Findings

Mécanisme D'action

Uridine 2’-phosphate exerts its effects through various molecular targets and pathways. It is involved in central carbon metabolism via ribose phosphate isomerization . This mechanism is crucial for maintaining metabolic homeostasis during cellular stress and growth. Additionally, uridine 2’-phosphate is connected to the physiological hunger response and body temperature regulation .

Comparaison Avec Des Composés Similaires

- Uridine monophosphate

- Uridine diphosphate

- Uridine triphosphate

Comparison: Uridine 2’-phosphate is unique due to its specific phosphorylation at the 2’ position, which distinguishes it from other uridine phosphates such as uridine monophosphate, uridine diphosphate, and uridine triphosphate . This unique structure allows it to participate in specific biochemical pathways and reactions that other uridine phosphates may not be involved in.

By understanding the detailed properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can better utilize uridine 2’-phosphate in various fields of study.

Activité Biologique

Uridine 2'-phosphate (also known as UMP) is a nucleotide that plays a crucial role in various biological processes, including RNA synthesis, metabolism, and cellular signaling. This article explores the biological activity of UMP, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of this compound

This compound is a pyrimidine nucleotide that is involved in the synthesis of RNA and serves as a precursor for other nucleotides. It is generated from uridine triphosphate (UTP) through the action of nucleoside diphosphate kinases. UMP is essential for several cellular functions, including:

- RNA Synthesis : UMP is incorporated into RNA during transcription.

- Metabolism : It participates in carbohydrate metabolism and lipid biosynthesis.

- Cell Signaling : UMP acts as a signaling molecule through purinergic receptors.

The biological activity of UMP can be attributed to its role in several key pathways:

- Nucleotide Salvage Pathway : UMP can be recycled through the salvage pathway to maintain nucleotide pools in cells, which is especially important in rapidly dividing cells.

- Activation of Purinergic Receptors : UMP and its derivatives can activate specific purinergic receptors (e.g., P2Y receptors), influencing various physiological responses such as inflammation and immune activation .

- Metabolic Regulation : UMP is involved in regulating glucose and lipid metabolism, particularly under conditions of nutrient deprivation .

Clinical Studies

A study conducted on the efficacy of uridine combined with vitamin B12 for treating neuralgias demonstrated significant improvements in pain management compared to controls. The combination therapy showed a statistically significant reduction in pain scores (VAS) and improved functionality among patients . This indicates the potential therapeutic role of uridine in pain management and neurological health.

Metabolic Implications

Recent research has highlighted the role of uridine in cancer metabolism. In pancreatic ductal adenocarcinoma (PDA), uridine supplementation was shown to enhance metabolic activity under glucose-deprived conditions by increasing glycolytic intermediates and supporting mitochondrial function. This suggests that uridine can serve as an alternative energy source for cancer cells when glucose is scarce .

Data Table: Summary of Biological Activities

Case Studies

- Neuralgia Treatment : A double-blind study involving 400 patients found that those receiving uridine combined with vitamin B12 experienced greater pain relief compared to those receiving vitamin B12 alone. The study measured outcomes using visual analog scales (VAS) and functionality questionnaires, highlighting the potential role of uridine in managing neuropathic pain .

- Cancer Metabolism : A study on pancreatic cancer cells demonstrated that uridine supplementation could restore metabolic activity when glucose levels were low. The research indicated that uridine supports cellular processes by enhancing glycolytic flux and mitochondrial activity, thereby providing an alternative energy source for tumor growth .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIDPEYTETUCNF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156836 | |

| Record name | Uridine 2'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine 2'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131-83-9 | |

| Record name | 2′-Uridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine 2'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 2'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 2'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE 2'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU41D776Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 2'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.